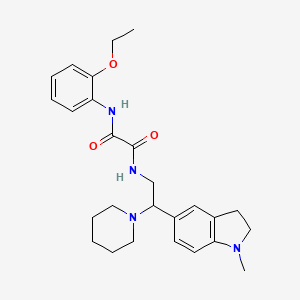

N1-(2-ethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(2-ethoxyphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N4O3/c1-3-33-24-10-6-5-9-21(24)28-26(32)25(31)27-18-23(30-14-7-4-8-15-30)19-11-12-22-20(17-19)13-16-29(22)2/h5-6,9-12,17,23H,3-4,7-8,13-16,18H2,1-2H3,(H,27,31)(H,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKCGXWWCMTXFCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-ethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C26H34N4O2

- Molecular Weight : 434.6 g/mol

- IUPAC Name : N'-(2-ethoxyphenyl)-N-[2-(1-methylindolin-5-yl)-2-piperidin-1-ylethyl]oxamide

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly in the context of its effects on cellular pathways and potential therapeutic applications.

Research indicates that this compound may interact with multiple biological targets, including:

- Enzyme Inhibition : It has been suggested that oxalamide derivatives can inhibit specific enzymes, which may contribute to their therapeutic effects.

- Receptor Modulation : The compound may act as a modulator for various receptors involved in neurotransmission and cardiovascular regulation.

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound:

-

Anticancer Activity :

- A study demonstrated that oxalamide derivatives exhibit cytotoxic effects against cancer cell lines. The mechanism involves inducing apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

- Table 1 summarizes the IC50 values for various cancer cell lines treated with this compound.

Cell Line IC50 (µM) MCF-7 (Breast Cancer) 5.4 HeLa (Cervical Cancer) 6.8 A549 (Lung Cancer) 4.9 -

Neuroprotective Effects :

- The compound has shown potential neuroprotective properties in models of neurodegeneration. It appears to reduce oxidative stress and inflammation, which are critical factors in diseases like Alzheimer's.

-

Cardiovascular Effects :

- Preliminary studies suggest that this compound may influence cardiovascular function by modulating calcium channels, thereby affecting heart rate and contractility.

Case Study 1: Antitumor Activity

A recent study evaluated the antitumor efficacy of this compound in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups, suggesting promising anticancer potential.

Case Study 2: Neuroprotection in Animal Models

In a rodent model of induced neurodegeneration, administration of the compound resulted in improved cognitive function as assessed by behavioral tests. Histological analysis revealed reduced neuronal loss and lower levels of inflammatory markers.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key comparisons with structurally related oxalamides:

Structure-Activity Relationships (SAR)

Aromatic Substituents :

- Ethoxy vs. Methoxy : The 2-ethoxyphenyl group in the target compound may confer greater metabolic stability compared to S336’s 2,4-dimethoxybenzyl group, as ethoxy is less prone to oxidative demethylation .

- Halogenation : BNM-III-170’s 4-chloro-3-fluorophenyl group enhances antiviral potency and metabolic resistance, suggesting halogenation could be beneficial for therapeutic applications .

- Secondary Amine Modifications: Piperidine vs.

Metabolic and Toxicological Profiles

Metabolism :

- Toxicity: Based on FAO/WHO guidelines for oxalamides, the target’s NOEL is projected to align with S336 (100 mg/kg/day) due to shared amide backbone stability .

Regulatory and Industrial Relevance

- Flavor vs. The target compound’s indoline-piperidine structure positions it closer to drug development than flavor science.

- Safety Thresholds: Regulatory NOEL values for oxalamides range from 8–100 mg/kg/day, depending on substituent toxicity profiles .

Q & A

Q. Methodological Approach :

- Multi-Step Synthesis : Follow a modular approach: (1) Prepare substituted indoline and piperidine precursors via alkylation or reductive amination. (2) Couple the oxalamide core using carbodiimide-mediated amide bond formation (e.g., EDCI/HOBt) under inert conditions .

- Catalytic Optimization : Employ palladium catalysts for cross-coupling reactions to enhance regioselectivity .

- Purification : Use flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor purity via HPLC with a C18 column (UV detection at 254 nm) .

What advanced spectroscopic techniques are recommended for structural elucidation?

Q. Methodological Approach :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR (DMSO-d6 or CDCl3) to confirm aromatic protons (δ 6.5–8.0 ppm) and oxalamide carbonyl signals (δ 160–165 ppm). 2D NMR (COSY, HSQC) resolves coupling between the ethoxyphenyl and indoline moieties .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] at m/z 453.562) using ESI-TOF .

- X-ray Crystallography : For definitive stereochemical assignment, crystallize the compound in a solvent system (e.g., DCM/hexane) and analyze diffraction patterns .

How can researchers identify putative biological targets for this compound?

Q. Methodological Approach :

- Computational Screening : Perform molecular docking (AutoDock Vina) against targets like GPCRs or kinases, leveraging the piperidine and indoline groups’ affinity for hydrophobic binding pockets .

- In Vitro Binding Assays : Use fluorescence polarization or SPR to test interactions with receptors (e.g., serotonin or dopamine receptors) identified in docking studies .

- Transcriptomic Profiling : Treat cell lines (e.g., HEK293) and perform RNA-seq to identify differentially expressed pathways (e.g., MAPK or PI3K-Akt) .

How should contradictions in bioactivity data between in vitro and in vivo studies be resolved?

Q. Methodological Approach :

- Pharmacokinetic Analysis : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models to assess bioavailability limitations .

- Metabolite Identification : Incubate the compound with liver microsomes (human/rat) and profile metabolites via UPLC-QTOF to identify inactivation pathways .

- Dose-Response Refinement : Conduct MTD (maximum tolerated dose) studies to optimize dosing regimens, addressing discrepancies between IC50 and in vivo efficacy .

What experimental designs are critical for evaluating in vivo efficacy in disease models?

Q. Methodological Approach :

- Animal Model Selection : Use xenograft models (e.g., HCT-116 for anticancer studies) with bioluminescent imaging to monitor tumor growth .

- Dosing Strategy : Administer via intraperitoneal injection (10–50 mg/kg, BID) with vehicle controls. Include positive controls (e.g., cisplatin for antitumor studies) .

- Endpoint Analysis : Measure tumor volume, survival rates, and histopathology (H&E staining) to correlate efficacy with mechanistic targets .

How can structure-activity relationship (SAR) studies be systematically conducted?

Q. Methodological Approach :

- Analog Synthesis : Replace the ethoxyphenyl group with halogens (Cl, F) or methyl groups to assess electronic effects on bioactivity .

- Piperidine Substitution : Test morpholine or pyrrolidine analogs to evaluate steric impacts on receptor binding .

- Biological Testing : Screen analogs in parallel using cell viability (MTT) and target-specific assays (e.g., kinase inhibition) to build SAR matrices .

What methodologies are recommended for assessing enzyme inhibition potency?

Q. Methodological Approach :

- Kinase Inhibition Assays : Use ADP-Glo™ kinase assays (e.g., against EGFR or BRAF) with ATP concentrations near Km values. Calculate IC50 via nonlinear regression .

- Protease Inhibition : Perform FRET-based assays (e.g., caspase-3) with fluorogenic substrates (Z-DEVD-AMC) .

- Data Validation : Confirm selectivity via panel screening against 50+ kinases/proteases to exclude off-target effects .

How can metabolic stability be evaluated in preclinical development?

Q. Methodological Approach :

- Microsomal Incubation : Incubate with rat/human liver microsomes (1 mg/mL) and NADPH. Quantify parent compound depletion via LC-MS/MS over 60 minutes .

- CYP450 Inhibition : Use luminescent CYP450 isoform-specific substrates (e.g., CYP3A4) to assess potential drug-drug interactions .

- Half-Life Prediction : Apply intrinsic clearance (CL) calculations to estimate hepatic extraction ratio .

What strategies mitigate early-stage toxicity risks?

Q. Methodological Approach :

- Ames Test : Assess mutagenicity in Salmonella typhimurium strains (TA98, TA100) with/without metabolic activation .

- hERG Binding Assay : Use patch-clamp electrophysiology or FLIPR® assays to evaluate cardiac toxicity risks .

- Cytotoxicity Profiling : Screen against normal cell lines (e.g., HEK293, LO2) to determine therapeutic index (IC50 ratio) .

How can computational modeling guide mechanistic studies?

Q. Methodological Approach :

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (GROMACS) to analyze binding stability and residue interactions over 100 ns .

- Free Energy Calculations : Use MM-PBSA to estimate binding free energy, correlating with experimental IC50 values .

- Pharmacophore Modeling : Develop 3D pharmacophores (MOE) to prioritize analogs with optimal steric/electronic features .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.